molecular formula C25H23N3 B3925007 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline CAS No. 6377-79-3

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline

Cat. No.: B3925007
CAS No.: 6377-79-3
M. Wt: 365.5 g/mol
InChI Key: SBVLLLPWPNPNFR-UHFFFAOYSA-N
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Description

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline is a complex organic compound that belongs to the family of bis(indolyl)methanes These compounds are characterized by the presence of two indole groups attached to a central carbon atom, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline typically involves the reaction of indole with an appropriate aldehyde in the presence of a catalyst. One common method is the electrophilic substitution reaction, where indole reacts with an aldehyde in the presence of an acid catalyst to form the bis(indolyl)methane structure . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to 50°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as Indion Ina 225H resin, has been reported to be effective for the large-scale synthesis of bis(indolyl)methanes . These methods are advantageous due to their selectivity, recyclability, and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the indole rings participate in reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride are employed.

Major Products

The major products formed from these reactions include various substituted bis(indolyl)methanes, quinonoid derivatives, and dihydro compounds .

Scientific Research Applications

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This structural feature also contributes to its potential as a versatile building block in organic synthesis and its promising applications in medicinal chemistry.

Properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3/c1-28(2)18-13-11-17(12-14-18)25(21-15-26-23-9-5-3-7-19(21)23)22-16-27-24-10-6-4-8-20(22)24/h3-16,25-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVLLLPWPNPNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395314
Record name 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-79-3
Record name 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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